molecular formula C17H22N2O2 B5339915 N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide

Katalognummer B5339915
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: MOJSZOCWUQBJQM-CYVLTUHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide, also known as HET0016, is a selective and potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays an important role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

Wirkmechanismus

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide exerts its effects by selectively inhibiting the synthesis of 20-HETE, a potent vasoconstrictor and regulator of renal function. 20-HETE is synthesized by the cytochrome P450 enzyme system and plays an important role in the regulation of blood pressure and renal function. By inhibiting the synthesis of 20-HETE, this compound can effectively reduce blood pressure and prevent renal injury.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, prevent renal injury, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of 20-HETE synthesis and has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. However, this compound has some limitations for use in lab experiments. It is a relatively new compound and its long-term safety has not been fully established. In addition, the optimal dosage and administration route for this compound have not been fully established.

Zukünftige Richtungen

There are several future directions for research on N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide. One potential area of research is the development of more selective inhibitors of 20-HETE synthesis. Another area of research is the investigation of the long-term safety and efficacy of this compound in animal models and humans. Finally, the potential therapeutic applications of this compound in other disease states, such as cancer, should be explored.

Synthesemethoden

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide can be synthesized through a multi-step synthetic route involving the reaction of 4-methyl-3-cyclohexen-1-one with hydroxylamine hydrochloride to form 5-(hydroxyimino)-4-methyl-3-cyclohexen-1-ylidene)acetate. This intermediate is then reacted with isobutylmagnesium chloride to form the corresponding Grignard reagent, which is subsequently reacted with benzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. Studies have shown that this compound can effectively reduce blood pressure in animal models of hypertension and prevent renal injury in models of kidney disease. This compound has also been shown to have anti-angiogenic effects and can inhibit the growth of cancer cells.

Eigenschaften

IUPAC Name

N-[2-[(5Z)-5-hydroxyimino-4-methylcyclohex-3-en-1-yl]propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-9-10-14(11-15(12)19-21)17(2,3)18-16(20)13-7-5-4-6-8-13/h4-9,14,21H,10-11H2,1-3H3,(H,18,20)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJSZOCWUQBJQM-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=NO)C(C)(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCC(C/C1=N/O)C(C)(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.